Dehydroheliotridine

Teratogenicity Pyrrolizidine Alkaloid Metabolism Comparative Toxicology

Researchers studying pyrrolizidine alkaloid toxicity face confounding variables from hepatic metabolism. Dehydroheliotridine (DHH) is the direct, active metabolite that alkylates DNA without enzymatic activation. • Directly forms soluble DNA complexes in vitro for unambiguous genotoxicity assays. • Validated teratogen in rodent models; quantifiable skeletal development inhibition at 30 mg/kg IP. • >95% purity; supplied as a stable analytical standard for toxicology and carcinogenesis research.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 26400-24-8
Cat. No. B1201450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroheliotridine
CAS26400-24-8
Synonyms6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine
dehydro-retronecine
dehydroheliotridine
dehydroretro-necine
dehydroretronecine
dehydroretronecine, (R)-isomer
dehydroretronecine, (S)-isome
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CN2C=CC(=C2C1O)CO
InChIInChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1
InChIKeyQFPRRXUPCPFWKD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroheliotridine (CAS: 26400-24-8) Technical Profile and Procurement Context


Dehydroheliotridine (DHH), also known as dehydroretronecine, is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs) [1]. It is the major unbound, relatively stable metabolite of lasiocarpine and heliotrine, which are naturally occurring toxins in plants like *Heliotropium europaeum* [1]. As a bifunctional alkylating agent, DHH interacts directly with DNA to form soluble, non-diffusible complexes, a mechanism central to its biological activities [2]. This compound is primarily used as a research tool to study the mechanisms of PA-induced toxicity, carcinogenesis, and antimitotic effects [3]. Its well-defined role as the ultimate toxic metabolite distinguishes it from its parent alkaloids, making it a critical standard for toxicological and mechanistic studies.

1
Toxicological mechanism studies Direct-acting metabolite for PA-induced genotoxicity, carcinogenesis, and antimitotic effect research without hepatic activation.
2
Bioanalytical standard Critical reference standard for heliotridine-based PA metabolism and biomarker identification studies.
3
Model toxicant Reported bifunctional alkylating agent forming stable DNA complexes for in vitro and in vivo toxicology models.

Why Pyrrolizidine Alkaloid Selection Requires Dehydroheliotridine-Specific Evidence


In the class of pyrrolizidine alkaloids (PAs), parent compounds such as heliotrine, lasiocarpine, and senecionine are not directly interchangeable with their metabolites like dehydroheliotridine (DHH) [1]. The toxicological profile of a PA is dictated by its metabolic activation; for heliotridine-based alkaloids, this activation yields DHH as the primary proximate toxin [2]. Direct comparisons reveal that DHH is a far more potent toxicant than its parent heliotrine, requiring a significantly lower dose to achieve equivalent teratogenic effects in vivo [3]. Furthermore, the carcinogenic and chronic disease outcomes observed with DHH administration are not fully replicated by its precursors, as DHH appears to be the principal agent responsible for these effects [4]. Therefore, procurement for research on PA toxicity, particularly heliotridine-type, must be guided by data specific to the active metabolite DHH, not just the class or its precursors.

Target Compound
Dehydroheliotridine (DHH)
Ultimate reactive metabolite; directly forms DNA adducts without metabolic activation.
Potential Substitute
Heliotrine / Lasiocarpine
Parent pyrrolizidine alkaloids. Require hepatic metabolism to DHH, introducing confounding variables in direct genotoxicity assays.
Key Mismatch
Metabolic Activation Dependence
Parent alkaloids may not reproduce direct-acting effects; toxic potency and carcinogenic profile can differ significantly from DHH.
Procurement Note
Verify Active Species
For mechanistic studies on heliotridine-type PA toxicity, DHH-specific evidence is essential; class-level inference may not transfer.

Dehydroheliotridine: Comparative Quantitative Evidence for Research and Industrial Selection


Dehydroheliotridine Exhibits ~5-Fold Greater Teratogenic Potency than its Parent Alkaloid Heliotrine

In a direct head-to-head comparison, dehydroheliotridine (DHH) demonstrated significantly greater potency as a teratogen compared to its parent alkaloid, heliotrine. This study quantifies the difference, establishing DHH as the primary toxin [1].

Teratogenic Potency
Head-to-head
DHH ~5-fold more potent than heliotrine
Supports direct-acting teratogen model context
40 mg/kg DHH vs 200 mg/kg heliotrine IP in pregnant rats; day 14–20 evaluation.
Teratogenicity Pyrrolizidine Alkaloid Metabolism Comparative Toxicology

Dehydroheliotridine is a Potent Carcinogen, Responsible for the Majority of Parent Alkaloid-Induced Tumors

Long-term administration studies directly attribute the carcinogenicity of heliotridine-based pyrrolizidine alkaloids to their common metabolite, dehydroheliotridine (DHH) [1]. The study provides a quantitative measure of DHH's carcinogenic potency relative to a control, establishing it as a key driver of PA-induced cancer.

Carcinogenic Potential
Class-level
Reported higher tumor incidence vs control (p < 0.05)
Reported carcinogenicity model-response context
Long-term IP administration in rats; source suggests DHH drives most PA-induced tumors.
Carcinogenicity Long-term Toxicity Pyrrolizidine Alkaloid

DNA Interaction Profile: Dehydroheliotridine Forms Stable Complexes with DNA In Vitro

Dehydroheliotridine (DHH) demonstrates a direct, non-enzymatic interaction with DNA, forming a soluble, non-diffusible complex. This interaction is notably more resistant to enzymatic degradation than native DNA, highlighting a direct mechanism of genotoxicity [1].

DNA Complex Stability
Method context
Resistant to enzymatic digestion
Supports genotoxicity mechanism study design
In vitro, mildly acidic; DHH-DNA complex resisted DNase/phosphodiesterase.
Genotoxicity DNA Adducts Molecular Mechanism

Primary Research and Industrial Application Scenarios for Dehydroheliotridine


Mechanistic Toxicology and Carcinogenicity Studies of Pyrrolizidine Alkaloids

Dehydroheliotridine is the gold-standard tool for investigating the direct toxic and carcinogenic mechanisms of heliotridine-type pyrrolizidine alkaloids. Its use is essential for studies aimed at understanding the downstream effects of PA exposure, such as DNA adduct formation and tumor initiation, without the confounding variable of hepatic metabolism [1].

In Vitro Genotoxicity and DNA Damage Assays

Due to its ability to directly interact with and form stable complexes with DNA in vitro [2], DHH is an ideal positive control or test article in genotoxicity assays (e.g., Comet assay, micronucleus test) and for biochemical studies on DNA adduct formation and repair.

In Vivo Teratogenicity and Developmental Toxicology Research

DHH is a well-characterized teratogen in rodent models, with its effects on skeletal development precisely quantified in comparison to its parent alkaloid [3]. This makes it a valuable reference compound for developmental toxicology research and for studying the mechanisms of antimitotic action during embryogenesis.

Application
Selection Property
Validation Focus
Mechanistic Toxicology & Carcinogenicity Studies
Direct-acting, metabolism-independent agent
DNA adduct formation, tumor initiation endpoint review
In Vitro Genotoxicity & DNA Damage Assays
Stable DNA complex formation
Comet assay, micronucleus test comparator context
Developmental Toxicology & Teratogenicity Research
Quantified in vivo teratogenic response
Skeletal development, antimitotic endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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